(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane
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Overview
Description
(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15ClO. This compound features a cyclopropane ring substituted with a 1-chloro-3-methoxy-2-methylpropan-2-yl group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinated and methoxylated reagents. One common method includes the reaction of cyclopropylmethyl chloride with methanol in the presence of a base to introduce the methoxy group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated compounds or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including polymers and resins. Its reactivity makes it a valuable component in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane involves its interaction with nucleophiles and electrophiles due to the presence of the chlorine and methoxy groups. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable linear or branched structures. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methoxy-2-propanol: Similar in structure but lacks the cyclopropane ring.
3-Chloro-1-methoxy-2-propanol: Another similar compound with a different arrangement of the methoxy and chlorine groups.
Cyclopropylmethyl chloride: Contains the cyclopropane ring but lacks the methoxy group.
Uniqueness
(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane is unique due to the combination of the cyclopropane ring and the 1-chloro-3-methoxy-2-methylpropan-2-yl group. This combination imparts distinct reactivity and properties that are not observed in the similar compounds listed above. The presence of both chlorine and methoxy groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C8H15ClO |
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Molecular Weight |
162.66 g/mol |
IUPAC Name |
(1-chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15ClO/c1-8(5-9,6-10-2)7-3-4-7/h7H,3-6H2,1-2H3 |
InChI Key |
ALGCKCXSVMOCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(CCl)C1CC1 |
Origin of Product |
United States |
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